molecular formula C11H9N3S B14349544 3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole

3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole

Katalognummer: B14349544
Molekulargewicht: 215.28 g/mol
InChI-Schlüssel: KBZPNUKMVHLHQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-METHYL-6-(PYRIDIN-4-YL)IMIDAZO[2,1-B]THIAZOLE is a heterocyclic compound that features both imidazole and thiazole rings fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-(PYRIDIN-4-YL)IMIDAZO[2,1-B]THIAZOLE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiourea with acetone and α-bromoacetophenone can yield imidazo thiazole derivatives . Other methods include the use of ionic liquids to promote one-pot synthesis, which can enhance the efficiency and yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-METHYL-6-(PYRIDIN-4-YL)IMIDAZO[2,1-B]THIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazo thiazole scaffold .

Wissenschaftliche Forschungsanwendungen

3-METHYL-6-(PYRIDIN-4-YL)IMIDAZO[2,1-B]THIAZOLE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-METHYL-6-(PYRIDIN-4-YL)IMIDAZO[2,1-B]THIAZOLE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation . Additionally, the compound may interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-METHYL-6-(PYRIDIN-4-YL)IMIDAZO[2,1-B]THIAZOLE stands out due to its unique combination of imidazole and thiazole rings, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C11H9N3S

Molekulargewicht

215.28 g/mol

IUPAC-Name

3-methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H9N3S/c1-8-7-15-11-13-10(6-14(8)11)9-2-4-12-5-3-9/h2-7H,1H3

InChI-Schlüssel

KBZPNUKMVHLHQJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC2=NC(=CN12)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.